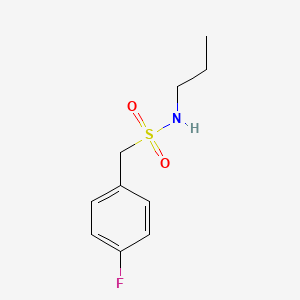

1-(4-fluorophenyl)-N-propylmethanesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves various strategies, including the dehydrative synthesis of vinylsulfonamides from corresponding alcohols using a MeSO2Cl/organic base system. This method offers a simple, efficient, and general protocol for obtaining such compounds, avoiding the isolation of intermediate mesyl derivatives through a one-pot formation and elimination process (2020, Kharkov University Bulletin Chemical Series).

Molecular Structure Analysis

The molecular structure of “1-(4-fluorophenyl)-N-propylmethanesulfonamide” is expected to resemble closely related sulfonamide derivatives. Studies on N‐(4‐Fluorophenyl)methanesulfonamide have shown that the amide hydrogen is positioned on one side of the benzene ring plane, making it available for biological interaction. The molecule's structure facilitates layer packing via N—H⋯O hydrogen bonds, indicating strong intermolecular interactions (B. Gowda, S. Foro, H. Fuess, 2007, Acta Crystallographica Section E-structure Reports Online).

Chemical Reactions and Properties

Fluorinated sulfonamides like “1-(4-fluorophenyl)-N-propylmethanesulfonamide” undergo various chemical reactions enhancing their biological activities and synthetic utility. For instance, direct fluorination under mild conditions can lead to novel alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides, showing increased carbonic anhydrase inhibition due to enhanced sulfonamide acidity and lipophilicity (G. Blackburn, H. Türkmen, 2005, Organic & biomolecular chemistry).

Aplicaciones Científicas De Investigación

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties, are widely utilized in industrial and commercial applications. Their degradation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), poses environmental concerns due to their toxic profiles. Understanding the microbial degradation pathways, half-lives, and potential for defluorination of these chemicals is crucial for evaluating their environmental fate and effects. Laboratory investigations into important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, help bridge the knowledge gap in detecting these chemicals in environmental samples (Liu & Avendaño, 2013).

Fluorocarbon Refrigerants and Syntheses

Fluorocarbon synthesis has evolved significantly since its inception in the 1930s, with applications extending to refrigerants, foam expansion agents, aerosol propellants, and precision solvents. The development of C1-C4 halocarbons, from CFCs to HCFCs, HFCs, and HFOs, has been driven by market demands and regulatory constraints. Key transformations in fluorocarbon synthesis include exchange fluorination, hydrodehalogenation, dehydrohalogenation, and additions, with special focus on environmentally safer alternatives to legacy chemicals (Sicard & Baker, 2020).

Fluorinated Alternatives to Long-Chain PFAS

The transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) with fluorinated alternatives has been ongoing since 2000. Over 20 fluorinated substances have been identified, applied in various industries such as fluoropolymer manufacture, surface treatment, and fire-fighting foams. Despite their widespread use, the safety and environmental impact of these alternatives remain unclear, highlighting the need for further risk assessment and data generation (Wang et al., 2013).

Fluorine as a Hydrogen Bond Acceptor

Research evaluating organic fluorine as a hydrogen bonding acceptor has shed light on its role in molecular interactions. A review of organofluorine compounds suggests that while fluorine can participate in short hydrogen bonds, its capacity as a hydrogen bond acceptor is relatively weak compared to other functional groups. This insight is crucial for designing fluorine-containing pharmaceuticals and materials with desired properties (Howard et al., 1996).

Toxicity of Organic Fluorophores in Molecular Imaging

Fluorophores, used in vivo for cancer diagnosis, pose potential toxicity risks. A review of widely used fluorophores, including FDA-approved compounds like indocyanine green and fluorescein, emphasizes the need for thorough toxicity assessment before clinical application. Although many non-FDA-approved fluorophores lack extensive toxicity data, their use in molecular imaging probes at doses lower than those reported as toxic appears promising (Alford et al., 2009).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-propylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c1-2-7-12-15(13,14)8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVVRXMKQUYABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-propylmethanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethoxypropyl)-2-{3-[(4-isopropylphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4581367.png)

![3-[4-oxo-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4581374.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(4-nitrophenyl)acetamide](/img/structure/B4581381.png)

![2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4581386.png)

![2,4-dichloro-5-{[ethyl(phenyl)amino]sulfonyl}-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B4581398.png)

![2-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide](/img/structure/B4581402.png)

![3-[(4-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B4581415.png)

![N-(4-ethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4581419.png)

![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4581427.png)

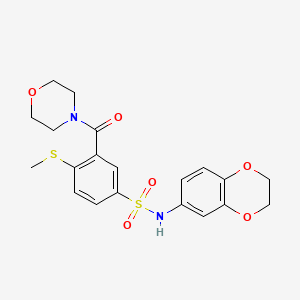

![4-methoxy-N-[3-(4-methylphenyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4581434.png)

![2-(4-methoxyphenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4581457.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4581458.png)

![1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4581473.png)